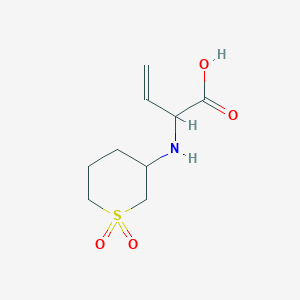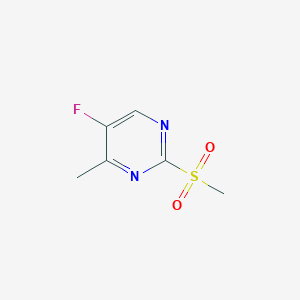
2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid is a synthetic organic compound characterized by the presence of a thiopyran ring with a dioxido group and an amino group attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent. Commonly, 1,3-butadiene reacts with sulfur dichloride to form the thiopyran ring.
Oxidation: The thiopyran ring is then oxidized to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Amination: The introduction of the amino group is carried out through a nucleophilic substitution reaction. The thiopyran ring is treated with an amine, such as ammonia or an alkylamine, under suitable conditions.
Coupling with Butenoic Acid: Finally, the amino-substituted thiopyran is coupled with butenoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfone derivatives.
Reduction: Reduction reactions can target the double bond in the butenoic acid moiety, converting it to a single bond and forming the corresponding butanoic acid derivative.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Butanoic acid derivatives.
Substitution: Various substituted thiopyran derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of sulfur-containing compounds with biological molecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules and studying their functions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiopyran ring and the amino group can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, where it can be incorporated into polymers to modify their physical and chemical properties.
Mechanism of Action
The mechanism of action of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the dioxido group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of butenoic acid.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Contains the thiopyran ring with an amino group but lacks the butenoic acid moiety.
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate: An ester derivative with similar structural features.
Uniqueness
The uniqueness of 2-((1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)amino)but-3-enoic acid lies in its combination of the thiopyran ring, dioxido group, amino group, and butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-[(1,1-dioxothian-3-yl)amino]but-3-enoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-2-8(9(11)12)10-7-4-3-5-15(13,14)6-7/h2,7-8,10H,1,3-6H2,(H,11,12) |
InChI Key |
AHUJYHFTVJGMIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C(=O)O)NC1CCCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)

![N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)



![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)
